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Compound of Interest

Compound Name: 3-(2-Methoxyphenoxy)piperidine

Cat. No.: B1371956

An In-Depth Technical Guide to 3-(2-Methoxyphenoxy)piperidine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals engaged with 3-(2-Methoxyphenoxy)piperidine. It
provides an in-depth exploration of its chemical identity, synthesis, and potential
pharmacological applications, with a focus on its relevance in central nervous system (CNS)
drug discovery.

Core Compound Identification and Properties
1.1 Chemical Identity

e |[UPAC Name: 3-(2-Methoxyphenoxy)piperidine

e CAS Number: 902837-27-8[1]

» Synonyms: Piperidine, 3-(2-methoxyphenoxy)-; 3-(2-methoxyphenyl)piperidine[1]
1.2 Physicochemical Properties

The fundamental physicochemical properties of 3-(2-Methoxyphenoxy)piperidine are
summarized below. These characteristics are crucial for its handling, formulation, and
interpretation of biological data.
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Property Value Source
Molecular Formula C12H17NO2 [1]
Molecular Weight 207.27 g/mol [1]
InChi Key QWVSMVKBNRCNFJ- o

UHFFFAOYSA-N

Purity (Typical) >97% [1]

Rationale and Synthesis

The molecular architecture of 3-(2-Methoxyphenoxy)piperidine, featuring a piperidine ring
linked to a methoxy-substituted phenyl group via an ether linkage, is a privileged scaffold in
medicinal chemistry. Piperidine derivatives are integral to a wide range of CNS-active drugs
due to their ability to confer favorable pharmacokinetic properties and engage with various
neurotransmitter receptors.[2][3][4][5] The methoxyphenoxy moiety is also a common feature in
compounds targeting monoaminergic systems.

A logical and efficient synthetic approach to 3-(2-Methoxyphenoxy)piperidine involves the
formation of the aryl ether bond. The Ullmann condensation, a copper-catalyzed reaction
between an alcohol and an aryl halide, is a classic and reliable method for this transformation.

[eIl71i81el

Synthetic Workflow Diagram
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Figure 1: Proposed Synthesis of 3-(2-Methoxyphenoxy)piperidine
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Caption: Proposed Synthesis of 3-(2-Methoxyphenoxy)piperidine.

Detailed Synthesis Protocol: Ullmann Condensation

This protocol describes the synthesis of 3-(2-Methoxyphenoxy)piperidine from 3-
hydroxypiperidine and 2-bromoanisole.

Materials:

¢ N-Boc-3-hydroxypiperidine
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¢ 2-Bromoanisole

o Copper(l) iodide (Cul)

e Potassium carbonate (K2COs), finely ground

e Anhydrous pyridine or N,N-Dimethylformamide (DMF)

» Trifluoroacetic acid (TFA)

¢ Dichloromethane (DCM)

e Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

o Ethyl acetate and hexanes for elution

Procedure:

e Boc Protection (if starting with 3-hydroxypiperidine): The piperidine nitrogen is often
protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.
This is a standard procedure readily found in organic chemistry literature.

¢ Ullmann Condensation:

o To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-
hydroxypiperidine (1.0 equiv), potassium carbonate (2.0 equiv), and copper(l) iodide (0.1
equiv).

o Add anhydrous pyridine or DMF as the solvent.

o Add 2-bromoanisole (1.2 equiv) to the mixture.
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o Heat the reaction mixture to reflux (typically 115-150 °C, depending on the solvent) and
stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or
Liguid Chromatography-Mass Spectrometry (LC-MS).[7]

o Workup and Purification:

o Cool the reaction mixture to room temperature and filter through a pad of celite to remove
inorganic salts.

o Concentrate the filtrate under reduced pressure.
o Dissolve the residue in ethyl acetate and wash with water and brine.
o Dry the organic layer over anhydrous MgSOa, filter, and concentrate.

o Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(2-
methoxyphenoxy)piperidine.

e Boc Deprotection:

o Dissolve the purified N-Boc-3-(2-methoxyphenoxy)piperidine in dichloromethane
(DCM).

o Add trifluoroacetic acid (TFA) (3-5 equiv) dropwise at 0 °C.

o Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is
complete (monitored by TLC).

o Concentrate the mixture under reduced pressure.

o Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to
neutralize excess acid.

o Dry the organic layer, concentrate, and purify if necessary to obtain the final product, 3-(2-
Methoxyphenoxy)piperidine.

Analytical Characterization
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The identity and purity of the synthesized 3-(2-Methoxyphenoxy)piperidine should be
confirmed using standard analytical techniques.

e 'H and 3C NMR Spectroscopy: To confirm the molecular structure. Expected *H NMR
signals would include those for the methoxy group, aromatic protons, and protons of the
piperidine ring.

e Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z value for the
protonated molecule [M+H]* would be approximately 208.13.

Potential Pharmacological Profile and Mechanism of
Action

The structural motifs of 3-(2-Methoxyphenoxy)piperidine suggest potential interactions with
key CNS targets. Many piperidine-based compounds exhibit activity as serotonin (5-HT) and
norepinephrine (NE) reuptake inhibitors, a primary mechanism for many antidepressant drugs.
[10][11] Additionally, the phenoxy-piperidine scaffold is found in ligands for sigma receptors,
particularly the sigma-1 receptor, which is implicated in neuroplasticity and mood regulation.[12]
[13][14]

Hypothesized Signaling Pathway
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Figure 2: Hypothesized Mechanism of Action
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Caption: Hypothesized Mechanism of Action for 3-(2-Methoxyphenoxy)piperidine.

Experimental Protocols for Biological Evaluation

To elucidate the pharmacological profile of 3-(2-Methoxyphenoxy)piperidine, a series of in
vitro and in vivo assays are recommended.

In Vitro Assays

4.1.1 Serotonin and Norepinephrine Reuptake Inhibition Assay
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This protocol measures the ability of the test compound to inhibit the reuptake of radiolabeled
serotonin and norepinephrine into synaptosomes or cells expressing the respective
transporters.[15][16]

» Materials:
o [3H]Serotonin and [*H]Norepinephrine

o Rat brain synaptosomes or a cell line expressing human SERT and NET (e.g., SK-N-
BE(2)C cells for NET)[15]

o Krebs-Ringer-HEPES (KRH) buffer
o Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET)
o Scintillation vials and fluid
o Microplate harvester and scintillation counter
e Procedure:

o Prepare serial dilutions of 3-(2-Methoxyphenoxy)piperidine and reference compounds in
KRH buffer.

o In a 96-well plate, add the cell suspension or synaptosomes.
o Add the test compound dilutions and incubate for a short period (e.g., 15 minutes) at 37°C.

o Initiate the reuptake by adding [*H]Serotonin or [3H]Norepinephrine at a concentration
close to its Km value.

o Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

o Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester,
followed by washing with ice-cold buffer.

o Measure the radioactivity retained on the filters using a scintillation counter.
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o

Calculate the ICso value (the concentration of the compound that inhibits 50% of specific
uptake).

4.1.2 Sigma-1 Receptor Binding Assay

This competitive binding assay determines the affinity of the test compound for the sigma-1
receptor.[12][17]

o Materials:

--INVALID-LINK---Pentazocine (a selective sigma-1 receptor radioligand)[17]

Membrane preparations from cells or tissues rich in sigma-1 receptors (e.g., guinea pig
brain)

Binding buffer (e.qg., Tris-HCI)

Haloperidol (for determining non-specific binding)

e Procedure:

[¢]

Prepare serial dilutions of 3-(2-Methoxyphenoxy)piperidine.

In assay tubes, combine the membrane preparation, --INVALID-LINK---Pentazocine, and
either buffer, the test compound, or a high concentration of haloperidol.

Incubate at room temperature for a specified time (e.g., 120 minutes).[18]

Terminate the binding by rapid filtration.

Wash the filters with ice-cold buffer.

Measure the radioactivity on the filters.

Calculate the Ki value (inhibitory constant) from the ICso value using the Cheng-Prusoff
equation.

In Vivo Assays for Antidepressant-Like Activity
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These behavioral models are widely used as predictive screens for antidepressant efficacy.[19]
[20][21][22]

4.2.1 Forced Swim Test (FST)
e Apparatus: A transparent cylinder filled with water (23-25 °C).
e Procedure:

o Administer 3-(2-Methoxyphenoxy)piperidine, vehicle, or a positive control (e.g.,
Imipramine) to mice via an appropriate route (e.g., intraperitoneal injection).

o After a set pretreatment time (e.g., 30-60 minutes), place each mouse individually into the
swim cylinder for a 6-minute session.

o Record the session and score the duration of immobility during the last 4 minutes of the
test.

o A significant reduction in immobility time compared to the vehicle group suggests an
antidepressant-like effect.

4.2.2 Tail Suspension Test (TST)
e Apparatus: A suspension bar or box from which mice can hang by their tails.

e Procedure:

[¢]

Administer the test compound, vehicle, or positive control as in the FST.

[¢]

After the pretreatment period, suspend each mouse by its tail using adhesive tape.

[e]

Record the 6-minute session and measure the total time spent immobile.

o

A decrease in immobility time is indicative of potential antidepressant activity.[20]

Conclusion
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3-(2-Methoxyphenoxy)piperidine is a compound of significant interest for CNS research,
embodying a structural framework common to many pharmacologically active agents. Its
synthesis is achievable through established organic chemistry reactions, and its potential to
modulate monoaminergic and sigma receptor systems makes it a compelling candidate for
investigation in the context of depression, anxiety, and other neurological disorders. The
protocols and information provided in this guide offer a robust framework for the synthesis,
characterization, and comprehensive biological evaluation of this promising research molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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